Ethyl 2-[(2-fluorobenzoyl)amino]acetate

Catalog No.
S717924
CAS No.
304657-05-4
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2-fluorobenzoyl)amino]acetate

CAS Number

304657-05-4

Product Name

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]acetate

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

NBNTXYDBYCKOOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F

Ethyl 2-[(2-fluorobenzoyl)amino]acetate, CAS 304657-05-4, is a specialized N-acylated amino acid ester. It serves as a critical building block in multi-step organic synthesis, particularly for constructing complex heterocyclic scaffolds used in pharmaceutical development. The defining feature of this compound is the ortho-fluorine substituent on the benzoyl ring, which imparts specific steric and electronic properties that are leveraged in advanced applications, such as the synthesis of potent enzyme inhibitors. [1] Its primary value lies in its role as a precisely configured precursor, where the specific placement of the fluorine atom is essential for subsequent reaction outcomes and the biological activity of the final target molecules. [2]

Substituting Ethyl 2-[(2-fluorobenzoyl)amino]acetate with seemingly similar analogs, such as the 4-fluoro positional isomer or the 2-chloro variant, is not viable for its intended applications. The ortho-position of the fluorine atom is crucial for controlling molecular conformation by inducing a specific dihedral angle between the phenyl ring and the amide group. [1] This conformational restriction is often a deliberate design element in medicinal chemistry to enhance binding affinity with a biological target. Changing the fluorine's position to the para- or meta- locations, or replacing it with a larger halogen like chlorine, alters these conformational and electronic properties, which can lead to significantly reduced yields in subsequent cyclization reactions or a complete loss of biological activity in the final product. [2] Therefore, for applications in targeted synthesis, this compound should be considered a precision reagent, not a commodity intermediate.

Essential Precursor for High-Potency Stearoyl-CoA Desaturase (SCD) Inhibitors

This compound is a specified intermediate in patented synthesis routes for potent inhibitors of stearoyl-CoA desaturase (SCD), an enzyme linked to metabolic disorders. [1] Final compounds derived directly from this 2-fluoro precursor have demonstrated exceptional potency. For example, a pyrazolo-pyrimidinone derivative synthesized using Ethyl 2-[(2-fluorobenzoyl)amino]acetate as a key building block exhibited an IC50 value of 5 nM against human SCD. [1] The patent's structure-activity relationship (SAR) data prioritizes derivatives made from this specific ortho-fluoro intermediate, indicating that analogs are not suitable for achieving this level of potency.

Evidence DimensionPotency of Downstream Product (SCD Inhibition)
Target Compound DataLeads to a final compound with IC50 = 5 nM
Comparator Or BaselineGeneral class of related compounds where the 2-fluoro substitution is a key feature for high potency.
Quantified DifferenceEnables nanomolar-level enzyme inhibition in the final therapeutic candidate.
ConditionsIn vitro assay measuring inhibition of human stearoyl-CoA desaturase (SCD).

For drug discovery programs targeting SCD, using this specific precursor is critical to replicate patented, high-potency results and avoid costly detours in lead optimization.

Structural Role in Conformational Control of Benzamide Scaffolds

The ortho-fluoro substituent plays a direct, measurable role in controlling the solid-state structure and reducing molecular disorder compared to the non-fluorinated parent compound, benzamide. [1] X-ray crystallography studies on related 2-fluorobenzanilides reveal that the ortho-fluoro group forces a significant deflection from planarity, influencing the dihedral angles between the benzoyl and amide residues. [2] This steric effect creates a more rigid and predictable molecular conformation, which is a key advantage in structure-based drug design and can lead to more consistent crystallization and handling properties.

Evidence DimensionCrystalline Disorder
Target Compound DataOrtho-fluorine substitution is shown to suppress severe disorder observed in parent benzamide crystals.
Comparator Or BaselineUnsubstituted benzamide, which exhibits significant crystalline disorder.
Quantified DifferenceSuppresses disorder and leads to a more defined, less flexible molecular conformation.
ConditionsSolid-state analysis via single-crystal X-ray diffraction.

Procuring this compound provides a conformationally pre-organized scaffold, potentially improving reproducibility in crystallization, formulation, and downstream reactions where a specific 3D structure is required.

Demonstrated Utility in Scalable, Kilogram-Level API Synthesis

The utility of N-(2-fluorobenzoyl)glycine derivatives, for which the target compound is the ethyl ester, is documented in the process development of pharmaceutical ingredients. A multi-kilogram, chromatography-free synthesis of the SCD1 inhibitor MK-8245 was developed, which relies on a related N-(2-fluorobenzoyl)piperidine intermediate. [1] The choice of the 2-fluoro isomer in a large-scale synthesis highlights its compatibility with practical, high-yield process chemistry workflows where impurity profiles and reaction efficiency are paramount. Using a different isomer would constitute an entirely different, unvalidated process.

Evidence DimensionProcess Scalability
Target Compound DataThe N-(2-fluorobenzoyl) scaffold is used in a practical, kilogram-scale, chromatography-free API synthesis.
Comparator Or BaselineAlternative, unvalidated synthetic routes that might require different starting materials or extensive purification.
Quantified DifferenceProven compatibility with scalable manufacturing processes.
ConditionsOrganic process research and development for an active pharmaceutical ingredient (API).

For buyers in process development or contract manufacturing, this compound's structural motif is part of a validated, scalable synthesis, reducing the risk and cost associated with process optimization.

Development of Potent Heterocyclic Enzyme Inhibitors

This compound is the right choice for medicinal chemistry programs focused on synthesizing high-potency enzyme inhibitors, such as those targeting SCD. Its structure is purpose-built to yield final molecules with nanomolar activity, as demonstrated in published patent literature. [1]

Synthesis of Conformationally-Restricted Neurological or Antiviral Agents

Use this intermediate in projects requiring precise control over molecular shape. The ortho-fluoro group acts as a 'conformational lock', which is essential when designing ligands for structured targets like CNS receptors or viral proteases, where binding affinity is highly dependent on the ligand's 3D orientation. [2]

Process Scale-Up of Validated Synthetic Routes

This is a suitable starting material for process chemists and CMOs tasked with scaling up a synthesis that specifies an N-(2-fluorobenzoyl)glycine moiety. Its documented use in kilogram-scale API syntheses provides confidence in its processability and suitability for manufacturing workflows. [3]

XLogP3

1.5

Sequence

G

Dates

Last modified: 08-15-2023

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